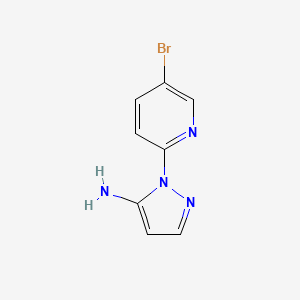

1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine

Descripción

BenchChem offers high-quality 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(5-bromopyridin-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-6-1-2-8(11-5-6)13-7(10)3-4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLCRUKFXZAVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure and molecular weight of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine

An In-depth Technical Guide to 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine

Introduction

1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a molecule incorporating both a pyridine and a pyrazole ring system, it belongs to a class of compounds known for their diverse biological activities. The pyrazole nucleus is a well-established "privileged scaffold" in drug design, appearing in numerous approved therapeutic agents.[1] This guide provides a comprehensive overview of the structure, molecular weight, synthesis, and potential applications of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine, tailored for researchers, scientists, and professionals in drug development.

Molecular Profile

The fundamental characteristics of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine are summarized below. These identifiers are crucial for sourcing, regulatory submission, and computational modeling.

| Identifier | Value | Source |

| IUPAC Name | 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine | [2] |

| Molecular Formula | C₈H₇BrN₄ | [2] |

| Molecular Weight | 239.07 g/mol | [2][3] |

| Canonical SMILES | C1=C(C=N C(=C1)N2C=CC(=N2)N)Br | [3] |

| InChI Key | HFRPCUVTYIDKFX-UHFFFAOYSA-N | [3] |

Molecular Weight Calculation

The molecular weight is derived from the molecular formula (C₈H₇BrN₄) and the atomic weights of its constituent elements:

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Nitrogen (N): 4 atoms × 14.007 u = 56.028 u

Total Molecular Weight = 96.088 + 7.056 + 79.904 + 56.028 = 239.076 g/mol (often rounded to 239.07 g/mol ).[2][3]

Chemical Structure and Physicochemical Properties

The structure of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine features a 5-bromopyridin-2-yl group attached to the N1 position of a 1H-pyrazol-5-amine ring. This arrangement dictates its chemical reactivity and potential for intermolecular interactions.

Caption: 2D Chemical Structure of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine.

Key Structural Features

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The amine group at the C5 position makes it an aminopyrazole, a common pharmacophore. The pyrazole core is known for its ability to participate in hydrogen bonding and coordinate with metal ions.[1]

-

Bromopyridine Ring: The pyridine ring is an electron-deficient aromatic system. The bromine atom at the 5-position acts as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries.

-

Amine Group (-NH₂): This functional group serves as a hydrogen bond donor and a nucleophilic center, which is critical for interactions with biological targets like enzyme active sites.[4]

Physicochemical Properties

Computational models provide insights into the molecule's behavior in biological systems.

| Property | Predicted Value | Source |

| LogP | 1.97 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which is often desirable for oral bioavailability in drug candidates.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach is the reaction between 2-hydrazinyl-5-bromopyridine and 3-oxopropanenitrile (cyanoacetaldehyde) or a protected equivalent. The hydrazine will react with the carbonyl group, followed by intramolecular cyclization and dehydration to form the pyrazole ring.

Sources

An In-depth Technical Guide to 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical component in the design of therapeutics targeting a wide array of diseases. This guide focuses on a specific, yet significant, derivative: 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine . The strategic placement of the bromopyridinyl and amino moieties on the pyrazole ring presents a molecule with considerable potential for further chemical elaboration and diverse pharmacological applications, particularly in the realm of kinase inhibition and as a versatile building block in drug discovery. This document serves as a comprehensive technical resource, providing insights into its chemical identity, a plausible synthetic route with detailed protocols, and a discussion of its potential in modern drug development.

Chemical Identity and Structural Elucidation

Correctly identifying and characterizing a molecule is the foundation of all subsequent research. This section provides the key chemical identifiers for 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine.

Chemical Structure

The structure of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted at the N1 position with a 5-bromopyridin-2-yl group and at the C5 position with an amine group.

Chemical Identifiers

| Identifier | 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine (Predicted) | 1-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine[2] |

| CAS Number | 1494496-85-3[3] | 1249078-80-5[2] |

| SMILES | Nc1cn(nc1)c2cccc(Br)n2 | NC1=NN(C2=CC=C(Br)C=N2)C=C1 |

| InChIKey | (Predicted) | HFRPCUVTYIDKFX-UHFFFAOYSA-N |

Synthesis of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine: A Regioselective Approach

The synthesis of 1,5-disubstituted pyrazoles requires careful control of regioselectivity. The reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent is a common method for pyrazole synthesis. However, with unsymmetrical hydrazines like 2-hydrazinyl-5-bromopyridine, the reaction can lead to a mixture of regioisomers. This section outlines a plausible and efficient synthetic protocol for the target molecule, emphasizing regioselective control.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the pyrazole ring, leading back to readily available starting materials. The key transformation is the condensation of 2-hydrazinyl-5-bromopyridine with a suitable three-carbon synthon bearing a nitrile group, which will become the 5-amino group of the pyrazole.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 2,5-dibromopyridine.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of 1-aryl-1H-pyrazol-5-amines. Optimization of reaction conditions may be necessary to achieve the best results.

Step 1: Synthesis of 2-Hydrazinyl-5-bromopyridine

-

To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (10-20 eq).

-

Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford 2-hydrazinyl-5-bromopyridine.

Causality of Experimental Choices: The use of a large excess of hydrazine hydrate drives the nucleophilic aromatic substitution reaction towards the desired product. The choice of a high-boiling solvent allows for the necessary reaction temperature to overcome the activation energy of the substitution.

Step 2: Synthesis of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine

-

To a solution of 2-hydrazinyl-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3-ethoxy-2-propenenitrile or a similar 1,3-dielectrophile precursor (1.1 eq).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine.

Trustworthiness of the Protocol: This protocol is based on the well-established Knorr pyrazole synthesis and variations thereof. The regioselectivity is generally governed by the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic carbon of the three-carbon synthon. In the case of 2-hydrazinylpyridine, the pyridinyl nitrogen's electron-withdrawing effect makes the terminal nitrogen of the hydrazine moiety more nucleophilic, favoring the formation of the 1,5-disubstituted pyrazole.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data for 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine is not widely published, this section outlines the expected analytical data based on its structure and data from analogous compounds.[4][5][6]

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the bromopyridinyl ring (typically 3 protons showing characteristic splitting patterns). Protons of the pyrazole ring (typically 2 protons, appearing as doublets). A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Resonances for the carbon atoms of the bromopyridinyl and pyrazole rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₈H₇BrN₄). A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

| Infrared (IR) Spectroscopy | N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹). C=N and C=C stretching vibrations of the aromatic rings. |

Potential Applications in Drug Discovery

The structural features of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine make it an attractive scaffold for the development of novel therapeutic agents.

Kinase Inhibitors

The 1-aryl-1H-pyrazol-5-amine core is a well-known pharmacophore in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The bromopyridinyl moiety can be further functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents that can target specific regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[7]

Versatile Synthetic Intermediate

The presence of three key functional groups – the pyrazole ring, the primary amine, and the bromo-substituent – makes this molecule a highly versatile building block for combinatorial chemistry and the synthesis of more complex molecules. The amine can be readily acylated, alkylated, or used in the formation of other heterocyclic rings. The bromine atom serves as a handle for a wide range of palladium-catalyzed cross-coupling reactions.

Conclusion

1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine is a molecule of significant interest for medicinal chemists and drug discovery scientists. While detailed experimental data in the public domain is limited, its structural features and the established chemistry of pyrazoles provide a solid foundation for its synthesis and exploration. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol, and a discussion of its potential applications. As the demand for novel therapeutic agents continues to grow, versatile and strategically functionalized scaffolds like this will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

PubChem. 1-(4-Bromopyridin-2-yl)-5-methylpyrazol-3-amine. [Link]

-

University of Cambridge. Electronic Supporting Information. [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

-

MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

-

Dana Bioscience. 1-(5-Bromopyridin-2-yl)-1H-pyrazole-5-carboxylic acid 250mg. [Link]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

-

PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

-

MDPI. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]

-

MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1494496-85-3|1-(5-Bromopyridin-2-yl)-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 6. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 5-aminopyrazole derivatives in oncology

Technical Guide: 5-Aminopyrazole Derivatives in Oncology

Executive Summary

The 5-aminopyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within oncology. Its planar, electron-rich heterocyclic core serves as an ideal bioisostere for the adenine ring of ATP, allowing it to anchor effectively within the hinge region of various protein kinases. This guide synthesizes the structural biology, mechanistic profiling, and synthetic protocols required to leverage 5-aminopyrazole derivatives for targeted cancer therapies, with a specific focus on Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFR), and the emerging field of PROTACs (Proteolysis Targeting Chimeras).[1]

Structural Biology & Structure-Activity Relationship (SAR)

The efficacy of 5-aminopyrazole derivatives stems from their ability to form a bidentate or tridentate hydrogen-bonding network with the kinase hinge region.

Core Interactions

-

N1 Position (Hydrophobic Anchor): Substituents here (e.g., tert-butyl, phenyl, or substituted aryl groups) typically occupy the hydrophobic pocket adjacent to the ATP binding site.[1] Bulky, lipophilic groups at N1 are critical for selectivity, distinguishing between closely related kinases like JNK3 and p38 MAPK.

-

C3 Position (Gatekeeper Interaction): Small alkyl or aryl groups at C3 can interact with the gatekeeper residue. Steric clashes here can be engineered to gain selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) over those with larger ones (e.g., Methionine).

-

C4 Position (Solvent Exposure): This is the primary vector for diversification. Attaching solubilizing groups (e.g., morpholine, piperazine) or extended linkers via urea/amide bonds allows the molecule to reach the solvent-exposed region or unique back-pockets, improving physicochemical properties and potency.

-

C5-Amino Group (Hinge Binder): The exocyclic amine acts as a crucial hydrogen bond donor to the backbone carbonyl of the kinase hinge.

Visualization: SAR Logic Map

Figure 1: Structural logic governing the optimization of 5-aminopyrazole kinase inhibitors.

Mechanistic Profiling: From Inhibition to Degradation

Kinase Inhibition (ATP Competition)

The primary mechanism involves competitive inhibition at the ATP-binding site.

-

CDK2/CDK5: 5-aminopyrazoles have shown nanomolar potency against CDK2, a key regulator of the G1/S transition. The scaffold mimics the purine ring of ATP, blocking phosphorylation of the Retinoblastoma (Rb) protein and arresting the cell cycle.

-

FGFR: Recent studies highlight covalent targeting of the P-loop cysteine in FGFR2/3 using acrylamide-functionalized 5-aminopyrazoles, overcoming "gatekeeper" resistance mutations.

PROTAC-Mediated Degradation

A paradigm shift has occurred with the development of CDK9-targeting PROTACs.

-

Mechanism: A 5-aminopyrazole "warhead" (binding CDK9) is linked to a Thalidomide derivative (binding Cereblon E3 ligase).

-

Outcome: This induces ubiquitination and subsequent proteasomal degradation of CDK9, depleting transcriptional survival signals (e.g., MCL-1, MYC) in pancreatic cancer models.

Visualization: PROTAC Mechanism

Figure 2: Mechanism of Action for 5-aminopyrazole-based CDK9 PROTACs.

Preclinical Data Summary

The following table summarizes key potency data for representative 5-aminopyrazole derivatives across different oncology targets.

| Compound Class | Target | IC50 / DC50 | Cell Line Efficacy | Reference |

| Aminopyrazole-Urea | p38 MAPK | 3 nM | Inhibition of TNF | [1] |

| Pyrazolo[1,5-a]pyrimidine | CDK2/Cyclin A | 3.82 | HCT-116 (GI: 96%) | [2] |

| Covalent Aminopyrazole | FGFR2 (WT) | < 10 nM | FGFR-driven gastric cancer lines | [3] |

| PROTAC 2 | CDK9 | 158 nM (DC50) | MiaPaCa2 (Pancreatic) | [4] |

| BC-7 | HeLa (Cervical) | 65.6 | Synergistic with Cisplatin | [5] |

Technical Protocols

Protocol A: Synthesis of 5-Aminopyrazole Core (General Procedure)

Rationale: The condensation of

Materials:

-

Benzoylacetonitrile (or substituted

-ketonitrile) -

Hydrazine hydrate (or substituted hydrazine, e.g., phenylhydrazine)[1]

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)[2]

Workflow:

-

Preparation: Dissolve 10 mmol of

-ketonitrile in 20 mL of absolute ethanol in a round-bottom flask. -

Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature. Note: If using aryl hydrazines, add a catalytic amount (3-5 drops) of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).

-

Isolation: Cool the reaction mixture to 0°C. The 5-aminopyrazole usually precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water (9:1) if necessary.

-

Validation: Confirm structure via

H NMR (DMSO-d

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Rationale: This assay quantifies kinase activity by measuring ADP generation, providing a direct readout of ATP competition.

Reagents:

-

Substrate (e.g., Histone H1)

-

Ultra-Pure ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

Steps:

-

Compound Prep: Prepare 3-fold serial dilutions of the 5-aminopyrazole derivative in DMSO (Top concentration: 10

M). -

Reaction Assembly: In a 384-well white plate, add:

-

2

L Kinase buffer -

1

L Compound solution -

2

L Substrate/ATP mix

-

-

Incubation: Incubate at room temperature for 60 minutes.

-

Termination: Add 5

L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate for 40 minutes. -

Detection: Add 10

L of Kinase Detection Reagent (converts ADP to ATP -

Readout: Measure luminescence using a plate reader. Calculate IC50 using a non-linear regression fit (GraphPad Prism).

References

-

Regan, J., et al. "Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 46(22), 4676–4686 (2003). Link

-

Ahmed, M.S., et al. "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study."[1] RSC Advances, 14, 32156-32175 (2024). Link

-

Natarajan, A., et al. "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3."[1] ACS Medicinal Chemistry Letters, 10(12), 1635–1640 (2019). Link

-

King, B., et al. "Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax."[1] Bioorganic & Medicinal Chemistry Letters, 39, 127878 (2021).[1] Link

-

Malan, F.P., et al. "Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells." Biomolecules, 9(11), 708 (2019).[1] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Support Center: A Guide to the Stability of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine

Welcome to the technical support center for 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, with a primary focus on preventing its oxidation and degradation. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Immediate Troubleshooting

Question 1: My solid sample of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine, which was initially an off-white powder, has developed a distinct pink or brown coloration over time. What is causing this, and can I still use the material?

Answer:

The observed color change is a classic indicator of chemical degradation, primarily through oxidation. The molecular structure of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine contains an aromatic primary amine (-NH₂) group attached to a pyrazole ring. Aromatic amines are well-known to be susceptible to oxidation, a process that can be initiated by atmospheric oxygen, light, and trace metal impurities.[1][2] The oxidation process often involves the formation of highly colored radical intermediates and subsequent products like nitroso and nitro compounds, as well as complex polymeric materials, which are responsible for the discoloration.[2][3]

Regarding usability: The presence of color signifies that your sample is no longer pure. For high-stakes applications such as quantitative assays, late-stage pharmaceutical development, or reference standard preparation, using the discolored material is strongly discouraged. The impurities can introduce significant errors in weighing, lead to unforeseen side reactions, and complicate the interpretation of biological or analytical data. For preliminary, non-critical experiments, you might proceed with caution, but be aware that the actual concentration of your active compound is diminished and unpredictable.

Immediate Action: If purity is critical, the material should be either repurified (e.g., by recrystallization or column chromatography) or discarded. To prevent future occurrences, a stringent storage protocol must be implemented.

Question 2: I've noticed that my compound degrades much faster when dissolved in solvents like methanol or DMSO, even for short-term storage in the lab. Why does this happen, and what is the best way to handle solutions?

Answer:

Accelerated degradation in solution is a common phenomenon driven by several factors. In the solid state, molecules are locked in a crystal lattice, limiting their mobility and interaction with atmospheric oxygen. Once dissolved, this protection is lost.

-

Increased Reactivity: Solvents increase molecular mobility, leading to more frequent collisions between the amine and dissolved oxygen.

-

Solvent-Mediated Effects: Protic solvents (like methanol and water) can facilitate oxidation by stabilizing charged intermediates. Polar aprotic solvents like DMSO, while often necessary for solubility, are hygroscopic and can contain peroxides if not properly stored, which will accelerate degradation.

-

Catalysis: Trace metal ions, which can leach from glassware or be present as impurities in lower-grade solvents, are known catalysts for oxidation reactions.

Best Practices for Solutions:

-

Prepare Fresh: The most reliable practice is to prepare solutions immediately before use.

-

Solvent Choice: When possible, use deoxygenated aprotic solvents.

-

Inert Atmosphere: For maximum stability, especially if the solution needs to be stored for any length of time, prepare and handle it under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon manifold).

-

Deoxygenate Solvents: To remove dissolved oxygen, sparge your solvent with a stream of inert gas (N₂ or Ar) for at least 15-30 minutes prior to use.

Part 2: In-Depth Prevention and Protocols

Protocol 1: Recommended Storage of Solid 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine

To ensure the long-term integrity of your solid material, it is critical to protect it from the primary drivers of degradation: oxygen, moisture, light, and heat.[4]

Table 1: Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidant. |

| Temperature | -20°C | Reduces the kinetic rate of degradation reactions.[5] |

| Light | Amber Vial / In the Dark | Prevents photochemical degradation pathways. |

| Moisture | Sealed container with desiccant | Amines are often hygroscopic; moisture can accelerate degradation.[4] |

Step-by-Step Storage Procedure:

-

Vial Selection: Choose a clean, dry amber glass vial with a screw cap that has a chemically resistant liner (e.g., PTFE).

-

Aliquotting: If you have a large batch, aliquot the material into smaller, single-use vials. This prevents repeated exposure of the entire batch to the atmosphere each time a sample is needed.

-

Inerting: Place the powdered amine into the vial. Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds.

-

Sealing: Immediately and tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

-

Secondary Containment: Place the sealed vial inside a larger, labeled container (like a small box or a secondary tube) that also contains a desiccant pouch.

-

Freezer Storage: Store this secondary container in a -20°C freezer.

Logical Workflow for Compound Handling

Caption: Recommended workflow from receiving to experimental use.

Protocol 2: Analysis of Compound Degradation

If you suspect degradation, a stability-indicating analytical method is required to confirm the purity of your sample. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

Step-by-Step HPLC Analysis:

-

Sample Preparation:

-

Accurately prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Prepare a "degraded" sample by dissolving a small amount of the compound in a solution known to cause degradation (e.g., 0.1 M HCl or 3% H₂O₂) and gently heating it for a few hours. This helps in identifying the peaks of degradation products.

-

Prepare your test sample at the same concentration.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the parent compound has strong absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).

-

-

Data Analysis:

-

Inject your reference standard, the degraded sample, and your test sample.

-

Compare the chromatograms. An increase in the area of impurity peaks or a decrease in the main peak area of your test sample relative to a trusted reference standard indicates degradation.

-

Purity can be expressed as a percentage of the main peak area relative to the total area of all peaks.

-

Part 3: Understanding the Chemistry of Degradation

The degradation of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine is primarily an oxidative process targeting the electron-rich aromatic amine. The pyridine and pyrazole rings also influence the molecule's electronic properties and stability.

Proposed Degradation Pathway

Caption: Simplified oxidative degradation pathway of an aromatic amine.

The initial step is often the removal of an electron from the nitrogen atom to form a radical cation.[1] This highly reactive intermediate can then undergo several transformations, including dimerization with another radical to form colored polymers or further oxidation to yield nitroso and nitro derivatives.[2][3] Each of these subsequent products contributes to the observed discoloration and loss of purity.

References

-

Theoretical Study of the Oxidation Mechanism of Aromatic Amines. RSC Publishing. Available at: [Link]

-

Oxidation of Amines by Flavoproteins. National Institutes of Health (PMC). Available at: [Link]

-

OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. Available at: [Link]

-

Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential. PubMed. Available at: [Link]

-

Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Available at: [Link]

-

Formation of heterocyclic amines in fried fish fiber during processing and storage. PubMed. Available at: [Link]

-

The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society. Available at: [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

-

Enzymatic degradation of pyridine and pyridinols. Vilnius University. Available at: [Link]

-

[Biodegradation of pyridine under UV irradiation]. PubMed. Available at: [Link]

-

Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. National Institutes of Health (PMC). Available at: [Link]

-

(PDF) Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

-

Cooking. Wikipedia. Available at: [Link]

Sources

- 1. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. mdpi.com [mdpi.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. Cooking - Wikipedia [en.wikipedia.org]

Thermal stability and melting point anomalies of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine

Technical Support Center: 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine

Status: Operational Ticket Focus: Thermal Characterization & Purity Anomalies CAS: 1249078-80-5 Molecular Formula: C₈H₇BrN₄

Executive Summary

Welcome to the technical support hub for 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine . This intermediate is a critical building block in the synthesis of Factor Xa inhibitors (structurally related to Apixaban intermediates) and various kinase inhibitors.

Users frequently report "melting point anomalies" (e.g., ranges shifting from 135°C to <100°C) and "ghost peaks" in Differential Scanning Calorimetry (DSC). These are rarely instrument errors; they typically indicate regioisomer contamination , solvatomorphism , or oxidative instability . This guide provides the diagnostic protocols to resolve these issues.

Module 1: Melting Point Depression (The Isomer Trap)

User Issue: "My sample melts at 90-95°C, but the Certificate of Analysis (CoA) lists 135-139°C."

Root Cause Analysis: The synthesis of aminopyrazoles via the condensation of 2-hydrazinyl-5-bromopyridine with 3-ethoxyacrylonitrile (or similar electrophiles) is not perfectly regioselective.

-

Target Product: 5-amine isomer (Sterically more congested).

-

Impurity: 3-amine isomer (Thermodynamically favored in acidic conditions).

A mixture of these isomers creates a eutectic system, drastically suppressing the melting point.

Diagnostic Protocol (NMR Validation) Do not rely on HPLC alone, as these isomers often co-elute on standard C18 columns. You must use ¹H-NMR to distinguish the substitution pattern.

| Feature | Target: 5-amine isomer | Impurity: 3-amine isomer |

| Pyridine Ring | 5-Bromo substituted | 5-Bromo substituted |

| Pyrazole C-3 H | Doublet (approx 7.5 ppm) | Absent (Substituted) |

| Pyrazole C-4 H | Doublet (approx 5.5 ppm) | Doublet (approx 5.8 ppm) |

| NH₂ Signal | Broad singlet (5.0-6.0 ppm) | Broad singlet (often shifted downfield) |

| Melting Point | 135–139°C | ~90–95°C |

Corrective Action: If the 3-amine is detected:

-

Recrystallize using Ethanol/Water (1:1) . The 5-amine is typically less soluble in aqueous mixtures than the 3-amine.

-

Avoid acidic workups, which can catalyze isomerization.

Module 2: Thermal Anomalies (DSC & TGA)

User Issue: "I see two endothermic peaks in the DSC. Is this a polymorph?"

Root Cause Analysis: Aminopyrazoles are notorious for forming pseudo-polymorphs (solvates) and hydrogen-bonded networks.

-

Scenario A (Solvate): First peak is desolvation (loss of lattice solvent), second is melting.

-

Scenario B (Polymorph): First peak is melting of metastable Form I, followed by recrystallization and melting of stable Form II.

Visual Troubleshooting Workflow Use the following logic flow to interpret your thermal data.

Figure 1: Decision tree for distinguishing solvates from polymorphs in aminopyrazoles.

Technical Note on TGA: If the mass loss corresponds to the molecular weight of your recrystallization solvent (e.g., 5-10% for Ethanol), it is a stoichiometric solvate. If the mass loss is gradual and <1%, it is likely surface moisture.

Module 3: Stability & Decomposition

User Issue: "The sample turns brown/black upon melting."

Root Cause Analysis:

-

Oxidative Instability: Primary amines on electron-rich heterocycles are prone to oxidation, forming azo-dimers or "aniline black" type polymers.

-

Dehalogenation: The C-Br bond on the pyridine ring is thermally sensitive. At temperatures >150°C, homolytic cleavage can occur, releasing bromine radicals that accelerate degradation.

Handling Guidelines:

-

Storage: Store under Argon/Nitrogen at 2-8°C.

-

DSC Conditions: Always use crimped Aluminum pans with a pinhole to allow gas escape but prevent direct air exposure. Purge with Nitrogen at 50 mL/min.

-

Reaction Monitoring: Do not heat reaction mixtures containing this intermediate above 100°C without radical scavengers or strict oxygen exclusion.

Frequently Asked Questions (FAQ)

Q: Can I use UV purity (254 nm) to validate the melting point? A: No. Isomers often have identical UV chromophores. A sample can be 99% pure by UV but contain 10% regioisomer, which will depress the melting point by 10-20°C. Always use NMR.

Q: What is the literature melting point? A: Reliable vendor data and patent literature place the pure 5-amine isomer in the range of 135–139°C [1]. Values significantly lower (e.g., 117°C or 90°C) usually correspond to the 3-amine isomer or solvated forms [2].

Q: Why does my DSC baseline drift upwards after melting? A: This indicates decomposition . The sample is degrading in the liquid phase. Do not use the return-to-baseline for calculation; use the onset temperature for reporting.

References

-

United States Patent Office.[1] (1956). Pyridyl-pyrazoles and methods of preparing the same (US2989538A). (Demonstrates historical melting point variations in pyridyl-pyrazole isomers). Retrieved from

Sources

- 1. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 4. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

Differentiating 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine from Regioisomeric Byproducts

The following guide details the technical differentiation of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine (Target) from its regioisomeric byproduct, 1-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine .

Content Type: Technical Comparison & Characterization Guide Target Compound: 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine (CAS: 1249078-80-5) Primary Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary & Strategic Importance

In the development of kinase inhibitors (e.g., p38 MAPK, Factor Xa inhibitors), the 1-aryl-5-aminopyrazole scaffold is a privileged pharmacophore. The synthesis of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine typically involves the condensation of 5-bromo-2-hydrazinylpyridine with 3-ethoxyacrylonitrile.

While this route favors the 5-amino isomer, the 3-amino regioisomer is a persistent impurity. Because biological activity is strictly dependent on the nitrogen substitution pattern, distinguishing these isomers is critical. This guide provides a definitive analytical workflow to validate the 5-amino regioisomer, relying on Nuclear Overhauser Effect (NOE) spectroscopy as the primary determinant.

Mechanistic Origin of Regioisomerism

Understanding the formation mechanism allows researchers to optimize conditions to favor the desired isomer.

The Reaction Pathway

The synthesis proceeds via the reaction of 5-bromo-2-hydrazinylpyridine with 3-ethoxyacrylonitrile .

-

Pathway A (Target: 5-Amino): The terminal nitrogen (

) of the hydrazine attacks the -

Pathway B (Impurity: 3-Amino): The secondary nitrogen (

) attacks the

Key Insight: Acidic conditions and polar protic solvents (EtOH, reflux) generally favor the 5-amino product via Pathway A. Basic conditions can shift the equilibrium or kinetic preference toward the 3-amino isomer.

Figure 1: Divergent synthesis pathways leading to regioisomeric pyrazoles.

Analytical Differentiation Strategy

The two isomers have identical molecular weights (MW: 239.07) and similar polarities, making LC-MS insufficient for structural assignment. NMR Spectroscopy is the gold standard for differentiation.

A. 1H NMR & NOE Spectroscopy (The "Smoking Gun")

The spatial arrangement of the pyridine ring relative to the pyrazole substituents provides the definitive proof.

| Feature | 5-Amino Isomer (Target) | 3-Amino Isomer (Impurity) |

| Structure | Amino group (-NH2) is at C5, adjacent to the Pyridine ring. | Proton (H) is at C5, adjacent to the Pyridine ring. |

| NOE Correlation | Strong NOE between Pyridine-H3' and Pyrazole-NH2 . NO NOE between Pyridine-H3' and Pyrazole-CH. | Strong NOE between Pyridine-H3' and Pyrazole-H5 . |

| H-Bonding | Potential intramolecular H-bond between Pyridine-N and 5-NH2 (downfield shift of NH2). | No intramolecular H-bond possible for the amino group (at C3). |

Visualizing the NOE Logic

The diagram below illustrates the spatial proximity detected by NOESY/ROESY experiments.

Figure 2: NOE correlations distinguishing the regioisomers. The 5-amino isomer shows interaction between the aryl ortho-proton and the amine group.

B. Chromatographic Behavior (HPLC)

While retention times vary by column chemistry (C18 vs. Phenyl-Hexyl), the 5-amino isomer typically exhibits distinct retention due to the potential for intramolecular hydrogen bonding between the 5-amino group and the pyridine nitrogen.

-

Recommendation: Do not rely solely on retention time without a certified reference standard. Use NMR for the initial structural assignment of the primary peak.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine

Validating the 5-amino preference.

-

Reactants: Charge a reaction vessel with 5-bromo-2-hydrazinylpyridine (1.0 equiv) and ethanol (10-15 volumes).

-

Addition: Add 3-ethoxyacrylonitrile (1.1 equiv) dropwise at room temperature.

-

Cyclization: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC/LCMS. -

Workup: Cool to

. The 5-amino isomer often precipitates as a solid. -

Isolation: Filter the solid. Wash with cold ethanol.

-

Note: The 3-amino isomer is often more soluble and remains in the mother liquor.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) if high purity (>99%) is required.

Protocol 2: Analytical Validation (NMR Setup)

Self-validating step to confirm regiochemistry.

-

Sample Prep: Dissolve ~10 mg of the isolated solid in DMSO-d6 (0.6 mL). DMSO is preferred over CDCl3 to ensure sharp exchangeable proton signals (

). -

1H NMR Acquisition: Acquire a standard proton spectrum (16 scans).

-

Look for: Two doublets for the pyrazole ring protons (H3, H4) and the broad singlet for

(typically

-

-

1D NOE / 2D NOESY Acquisition:

-

Irradiate the pyridine H3' signal (the aromatic proton nearest the hydrazine linkage).

-

Observation:

-

If enhancement is seen at the

signal -

If enhancement is seen at a pyrazole C-H signal

3-Amino Isomer (Impurity).

-

-

Comparison Table: Physical & Spectral Properties

| Property | 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine | 1-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine |

| Regiochemistry | 5-Amino | 3-Amino |

| Formation Favorability | Kinetic & Thermodynamic Product (Std. Conditions) | Minor byproduct (Basic/Specific conditions) |

| 1H NMR (DMSO-d6) | NOE between Py-H3' and Pyrazole-H5. | |

| Solubility | Generally lower in EtOH (precipitates first) | Generally higher in EtOH (stays in filtrate) |

| Key Reference |

References

-

Synthesis and Regioselectivity of 5-Aminopyrazoles : Aggarwal, R. et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197. [Link]

-

Structural Assignment via NMR : Fustero, S. et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, 2008. (Contextual grounding for NMR shifts). See also: "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2025.[3][4][5] [Link]

-

Compound Data & Safety : PubChem Entry: 3-Ethoxyacrylonitrile (Precursor data). [Link]

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.